molecular formula C17H24N2O4 B2410389 N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1396706-83-4

N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B2410389
CAS No.: 1396706-83-4
M. Wt: 320.389
InChI Key: FZRIMQIRUVBJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide (CAS 1396706-83-4) is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.38 g/mol . This compound features a 1,5-dioxa-9-azaspiro[5.5]undecane core, a bridged spirocyclic system containing both oxygen and nitrogen heteroatoms, which is of significant interest in medicinal chemistry for constructing three-dimensional scaffolds with potential multimodal biological activities . The structure is further functionalized with a phenoxyethyl carboxamide moiety. While the specific biological pathway for this exact molecule is not fully detailed in public literature, its core azaspiro[5.5]undecane structure is recognized as a privileged scaffold in drug discovery. Compounds based on this scaffold, such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, have been investigated for their multimodal activity against pain, indicating the value of this structural class in developing new pharmacotherapies . Similarly, other spirocyclic compounds have been explored for the treatment of conditions like drug abuse and addiction, highlighting the relevance of such complex ring systems in central nervous system (CNS) targeting . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate or precursor for developing novel bioactive molecules, particularly for probing new mechanisms in neuropharmacology and medicinal chemistry.

Properties

IUPAC Name

N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c20-16(18-9-14-21-15-5-2-1-3-6-15)19-10-7-17(8-11-19)22-12-4-13-23-17/h1-3,5-6H,4,7-14H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRIMQIRUVBJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)NCCOC3=CC=CC=C3)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5A structurally similar compound, n-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (ipa), has been studied for its interaction withMycobacterium tuberculosis target (DNA gyrase) . DNA gyrase is an essential enzyme in bacteria, involved in DNA replication, transcription, and repair.

Mode of Action

The specific mode of action for N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5The related compound ipa was found to have a high theoretical binding affinity with the dna gyrase of mycobacterium tuberculosis. This suggests that N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide might also interact with its target in a similar manner, potentially inhibiting the function of the enzyme and thereby affecting the bacterial growth and replication.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5The related compound ipa was found to have good pharmacokinetic properties, including high gastrointestinal absorption, oral bioavailability, and low toxicity. These properties suggest that this compound might also exhibit similar pharmacokinetic characteristics.

Biological Activity

N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that includes a phenoxyethyl group and a carboxamide moiety. This unique configuration contributes to its biological activity, particularly in modulating various receptor systems.

Pain Management and Opioid Receptor Interaction

Research indicates that derivatives of spiro[5.5]undecane compounds exhibit significant activity at the opioid receptors, particularly the m-opioid receptor. This compound has been studied for its dual action as an agonist at the m-opioid receptor while also acting as an antagonist at the s1 receptor, making it a candidate for pain management therapies .

Table 1: Biological Activities of Spiro[5.5]undecane Derivatives

Compound NameOpioid Receptor ActivityOther Biological EffectsReferences
This compoundAgonist (m-opioid)Antagonist (s1 receptor)
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecaneAgonist (m-opioid)Analgesic effects

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems related to pain perception and mood regulation. The compound's ability to interact with both opioid receptors and other signaling pathways suggests a multifaceted approach to treatment.

Case Studies

  • Analgesic Efficacy : In a study involving animal models, the administration of this compound demonstrated significant analgesic properties comparable to traditional opioids but with a lower incidence of side effects typically associated with opioid therapy .
  • Neurotransmitter Modulation : Another investigation revealed that this compound could modulate levels of serotonin and norepinephrine in the brain, contributing to its potential antidepressant effects alongside pain relief .

Toxicological Profile

While the therapeutic potential is promising, understanding the compound's safety profile is crucial. Preliminary hazard assessments indicate that this compound exhibits low acute toxicity with oral LD50 values exceeding 2000 mg/kg in animal studies . However, further toxicological studies are necessary to fully elucidate its safety in human applications.

Scientific Research Applications

Therapeutic Potential

N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has been linked to several therapeutic applications:

  • Inhibition of Acyl CoA Diacylglycerol Acyltransferase 1 : This mechanism is crucial in metabolic disorders, making the compound a candidate for treating conditions like obesity and diabetes.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific biological pathways involved in tumor growth and proliferation. Its structure allows it to interact effectively with cancer cell receptors, potentially leading to apoptosis in malignant cells .

Anticancer Studies

Research has demonstrated the anticancer potential of derivatives similar to this compound:

  • A study assessed various synthesized compounds against human cancer cell lines (e.g., HCT-116 and MCF-7) and found significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating strong potential for further development as anticancer agents .

Metabolic Disorder Research

Another study highlighted the relevance of this compound in metabolic pathways, particularly focusing on its role in inhibiting enzymes associated with lipid metabolism disorders. This suggests a dual role in both cancer treatment and metabolic regulation, making it a versatile candidate for drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide?

  • Methodology : Multi-step organic synthesis is typically employed. A common approach involves:

Spirocyclic Core Formation : Use Prins cyclization or olefin metathesis to construct the 1,5-dioxa-9-azaspiro[5.5]undecane scaffold.

Functionalization : Introduce the phenoxyethyl group via nucleophilic substitution or amidation under controlled pH and temperature (e.g., 40–60°C in DMF) to ensure regioselectivity .

Purification : Chromatography (e.g., silica gel column) or preparative HPLC to isolate diastereomers, as spiro compounds often exhibit stereochemical complexity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry and confirm bond angles/distances .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for spirocyclic proton environments (e.g., δ 3.5–4.5 ppm for ether oxygens) and carboxamide carbonyl signals (~δ 165–170 ppm) .
  • HRMS : Confirm molecular weight with <2 ppm error to rule out impurities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening Workflow :

Antimicrobial Testing : Broth microdilution assays against Mycobacterium tuberculosis (H37Rv strain), given structural analogs' activity against mycobacterial targets like MmpL3 .

Enzyme Inhibition : Fluorometric assays for soluble epoxide hydrolase (sEH) inhibition, leveraging the carboxamide group’s hydrogen-bonding potential .

Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Design Strategy :

  • Substituent Variation : Replace the phenoxyethyl group with alkyl chains (e.g., n-octyl) or heteroaromatics (e.g., thiophene) to modulate lipophilicity and target engagement. Evidence shows n-octyl analogs improve anti-TB potency (MIC50_{50} <1 μM) .
  • Spirocycle Modification : Compare 1,5-dioxa-9-azaspiro[5.5]undecane with 1,4-dioxa-8-azaspiro[4.5]decane to assess ring size impact on conformational flexibility and binding .
    • Data Analysis : Use Spearman correlation to link log P values (e.g., calculated via ChemAxon) with bioactivity trends .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Case Example : If anti-TB activity varies between labs:

Assay Standardization : Validate mycobacterial culture conditions (e.g., Middlebrook 7H9 media, 5% CO2_2) and compound solubility (e.g., DMSO concentration ≤1%) .

Metabolite Profiling : LC-MS/MS to detect degradation products (e.g., hydrolyzed carboxamide) that may alter efficacy .

Target Engagement : Use SPR or ITC to directly measure binding affinity to MmpL3, ruling out off-target effects .

Q. How can computational methods enhance the understanding of its mechanism of action?

  • Workflow :

Molecular Docking : AutoDock Vina to model interactions with MmpL3 (PDB: 6AJF). Focus on hydrogen bonds between the carboxamide and residues like Tyr646 .

MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes and identify critical binding motifs .

QSAR Modeling : Train models on spirocyclic compound libraries to predict MIC50_{50} values based on substituent electronic parameters (e.g., Hammett σ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.